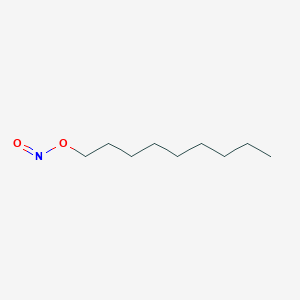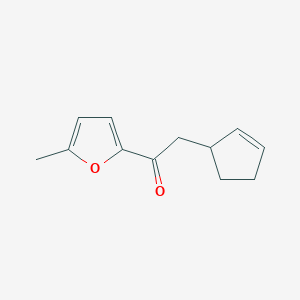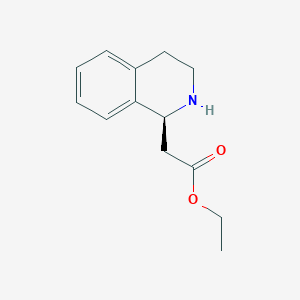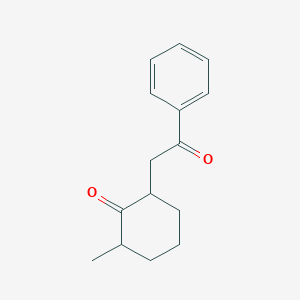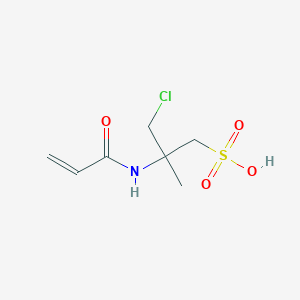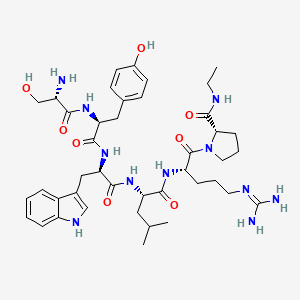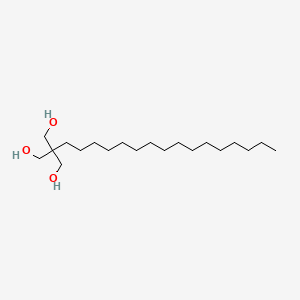
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol is a chemical compound with the molecular formula C19H40O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of hexadecyl alcohol with formaldehyde under alkaline conditions. The reaction proceeds through an aldol condensation mechanism, followed by purification steps such as decolorization with ion exchange resin and evaporation using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Similar structure but with an ethyl group instead of a hexadecyl group.
Trimethylolpropane: Contains three hydroxyl groups and is used in similar applications.
Uniqueness
2-Hexadecyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its long hexadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Propiedades
Número CAS |
175683-21-3 |
|---|---|
Fórmula molecular |
C20H42O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-hexadecyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17-21,18-22)19-23/h21-23H,2-19H2,1H3 |
Clave InChI |
LJPZFLMYVDXBLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


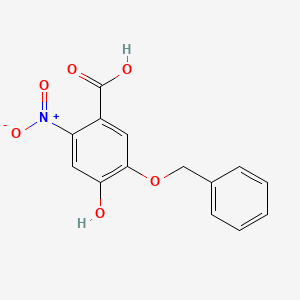
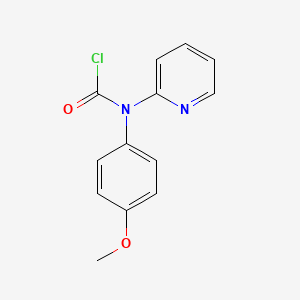
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
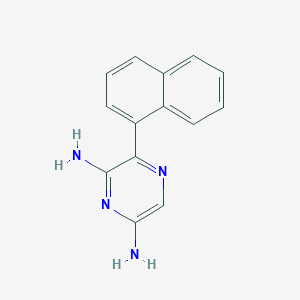
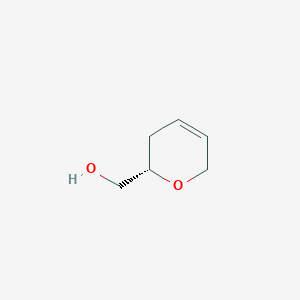
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
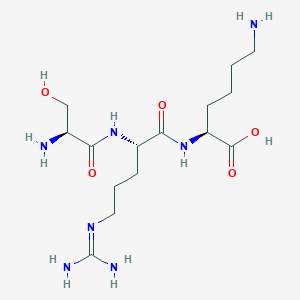
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
